molecular formula C18H22N2O3S B10966968 1-(3-Methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(3-Methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B10966968
M. Wt: 346.4 g/mol
InChI Key: QKBGXIXFJOAAFV-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the reaction of 3-methoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the cyclization with piperazine. The reaction conditions may include:

    Solvent: Common solvents used are dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles such as sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to certain receptors in the body to exert its effects.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Modulating signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)piperazine: Lacks the sulfonyl group, which may affect its pharmacological properties.

    4-[(4-Methylphenyl)sulfonyl]piperazine: Lacks the methoxy group, which may influence its reactivity and biological activity.

Uniqueness

1-(3-Methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to the presence of both the methoxy and sulfonyl groups, which can contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H22N2O3S/c1-15-6-8-18(9-7-15)24(21,22)20-12-10-19(11-13-20)16-4-3-5-17(14-16)23-2/h3-9,14H,10-13H2,1-2H3

InChI Key

QKBGXIXFJOAAFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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